(2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide, also known as FMPP, is a synthetic compound that belongs to the family of phenylpropenamides. It has been studied for its potential use in scientific research due to its unique chemical properties and potential therapeutic applications. In
Aplicaciones Científicas De Investigación
Muscle Relaxant, Antiinflammatory, and Analgesic Properties : A study by Musso et al. (2003) focused on the synthesis and evaluation of analogs of cinnamamide, including compounds related to (2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide. These compounds showed potent central muscle relaxant, antiinflammatory, and analgesic activities, indicating their potential in pharmaceutical applications (Musso et al., 2003).
Anti-Inflammatory Potential : Hošek et al. (2019) investigated the anti-inflammatory potential of N-arylcinnamamide derivatives, similar in structure to the compound . These compounds significantly attenuated lipopolysaccharide-induced NF-κB activation, showing a potential for use in treating inflammatory conditions (Hošek et al., 2019).
Antimalarial Activity : Research by Kos et al. (2022) on N-phenyl-substituted cinnamanilides, related to the compound of interest, demonstrated notable antimalarial activity. These compounds were effective against the chloroquine-sensitive strain of Plasmodium falciparum, suggesting their potential as antimalarial agents (Kos et al., 2022).
Antibacterial and Antifungal Activities : Pospíšilová et al. (2018) synthesized and characterized a series of ring-substituted N-arylcinnamamides. They found that these compounds exhibited significant antibacterial, antitubercular, and antifungal activities, making them promising candidates for treating infections (Pospíšilová et al., 2018).
Inhibition of Epidermal Growth Factor Receptor : Ghosh et al. (1999) studied analogs of the active metabolite of leflunomide, including compounds structurally related to (2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide. These compounds are known to act by inhibiting the tyrosine kinase epidermal growth factor receptor (EGFR), indicating potential applications in cancer treatment (Ghosh et al., 1999).
Anticonvulsant and Analgesic Activity : Gunia-Krzyżak et al. (2019) evaluated N-(E)-cinnamoyl (cinnamamide) derivatives of aminoalkanols for anticonvulsant and analgesic activity. These compounds, similar to the requested compound, showed promising results as anticonvulsant and/or analgesic agents, highlighting their potential in treating neurological disorders (Gunia-Krzyżak et al., 2019).
Propiedades
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO/c1-12-3-2-4-15(11-12)18-16(19)10-7-13-5-8-14(17)9-6-13/h2-11H,1H3,(H,18,19)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTKTWYRIZBJBJ-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.